7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
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Description
7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.513. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival .
Mode of Action
The compound acts as a highly efficient and selective RET inhibitor . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting RET, the compound disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation . Disruption of these pathways can lead to the inhibition of tumor growth and survival .
Pharmacokinetics
The compound has good solubility in DMSO, indicating good absorption and distribution properties . It is insoluble in water, which may affect its bioavailability . The compound is recommended to be stored at 4°C, suggesting it has good stability under refrigerated conditions .
Result of Action
In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, the compound effectively inhibits tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer xenografts, without inhibiting VEGFR2 .
Action Environment
Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at 4°C and has good solubility in DMSO . Its insolubility in water may limit its bioavailability and efficacy in aqueous environments .
Properties
IUPAC Name |
7-methoxy-2-methyl-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-18-26(25(31)22-11-10-21(33-2)17-23(22)34-18)35-20-8-6-19(7-9-20)27(32)30-15-13-29(14-16-30)24-5-3-4-12-28-24/h3-12,17H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBXGLZGIGIQPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.